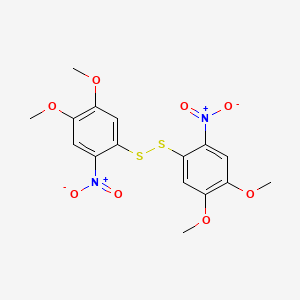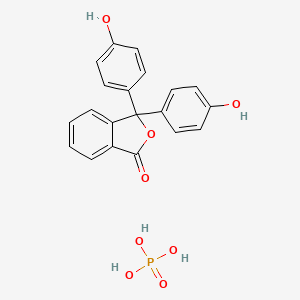
Phosphoric acid--3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one (1/1) is a complex organic compound that features a benzofuran core substituted with hydroxyphenyl groups and a phosphoric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.
Substitution with Hydroxyphenyl Groups:
Attachment of the Phosphoric Acid Moiety: This step may involve phosphorylation reactions using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to quinones.
Reduction: The benzofuran core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting specific pathways or receptors.
Industry: Use in the production of polymers, coatings, or as an additive in various industrial processes.
Mechanism of Action
The mechanism by which phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A compound with two hydroxyphenyl groups but lacking the benzofuran core and phosphoric acid moiety.
Benzofuran Derivatives: Compounds with a benzofuran core but different substituents.
Phosphoric Acid Esters: Compounds with a phosphoric acid moiety but different organic groups attached.
Uniqueness
Phosphoric acid–3,3-bis(4-hydroxyphenyl)-2-benzofuran-1(3H)-one is unique due to its combination of a benzofuran core, hydroxyphenyl groups, and a phosphoric acid moiety. This unique structure may confer specific chemical properties and biological activities not found in similar compounds.
Properties
CAS No. |
60195-00-8 |
|---|---|
Molecular Formula |
C20H17O8P |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one;phosphoric acid |
InChI |
InChI=1S/C20H14O4.H3O4P/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20;1-5(2,3)4/h1-12,21-22H;(H3,1,2,3,4) |
InChI Key |
XDUCQYOBUOSEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


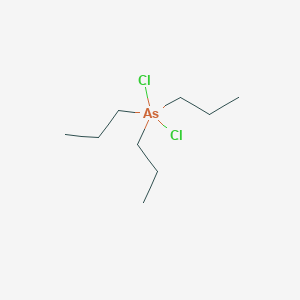

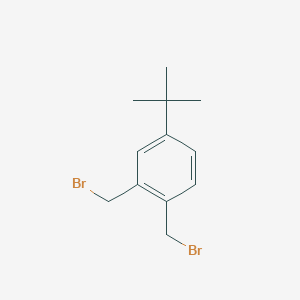

![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triphenyl[1-(triphenyl-lambda~5~-phosphanylidene)propyl]phosphanium iodide](/img/structure/B14610389.png)
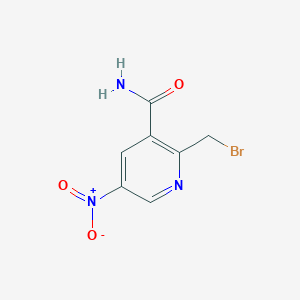
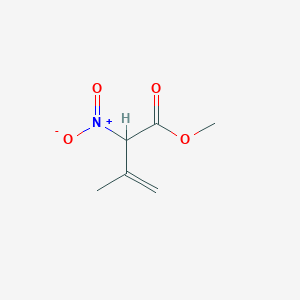
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
